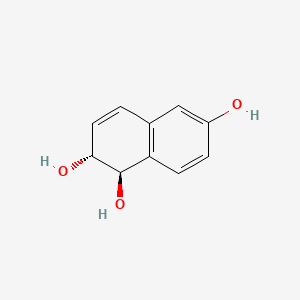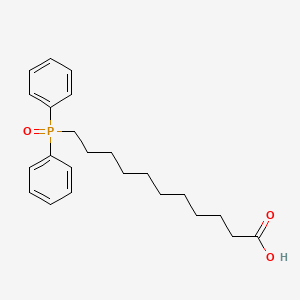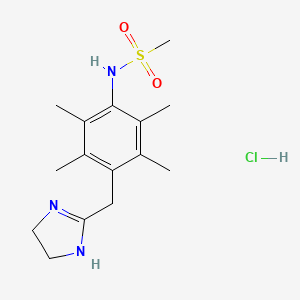
N-(4-(2-Imidazolinylmethyl)-2,3,5,6-tetramethylphenyl)methanesulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-Imidazolinylmethyl)-2,3,5,6-tetramethylphenyl)methanesulfonamide hydrochloride is a complex organic compound known for its diverse applications in various scientific fields. This compound features an imidazoline ring, a tetramethylphenyl group, and a methanesulfonamide moiety, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Imidazolinylmethyl)-2,3,5,6-tetramethylphenyl)methanesulfonamide hydrochloride typically involves multiple steps:
Formation of the Imidazoline Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tetramethylphenyl Group: This can be achieved through Friedel-Crafts alkylation or other suitable aromatic substitution reactions.
Attachment of the Methanesulfonamide Group: This step often involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(2-Imidazolinylmethyl)-2,3,5,6-tetramethylphenyl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under controlled conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazoline ring to an imidazolidine ring.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
N-(4-(2-Imidazolinylmethyl)-2,3,5,6-tetramethylphenyl)methanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4-(2-Imidazolinylmethyl)-2,3,5,6-tetramethylphenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The imidazoline ring can interact with imidazoline receptors, while the methanesulfonamide group may influence enzyme activity or protein interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring.
Imidazolines: Compounds with an imidazoline ring structure.
Sulfonamides: Compounds containing a sulfonamide group.
Uniqueness
N-(4-(2-Imidazolinylmethyl)-2,3,5,6-tetramethylphenyl)methanesulfonamide hydrochloride is unique due to its combination of an imidazoline ring, a tetramethylphenyl group, and a methanesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
72649-57-1 |
|---|---|
Molekularformel |
C15H24ClN3O2S |
Molekulargewicht |
345.9 g/mol |
IUPAC-Name |
N-[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,3,5,6-tetramethylphenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C15H23N3O2S.ClH/c1-9-11(3)15(18-21(5,19)20)12(4)10(2)13(9)8-14-16-6-7-17-14;/h18H,6-8H2,1-5H3,(H,16,17);1H |
InChI-Schlüssel |
NOOCBCOVHBPFQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1CC2=NCCN2)C)C)NS(=O)(=O)C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride](/img/structure/B14455002.png)
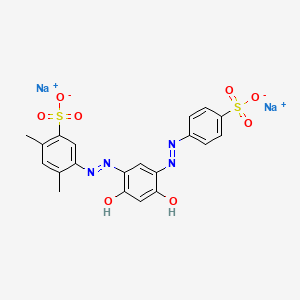
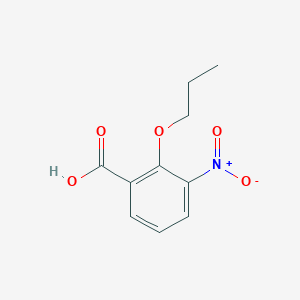
![{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene](/img/structure/B14455035.png)

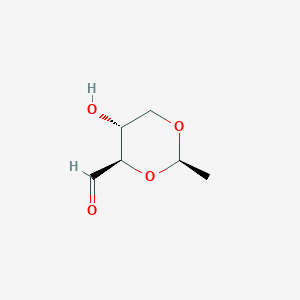
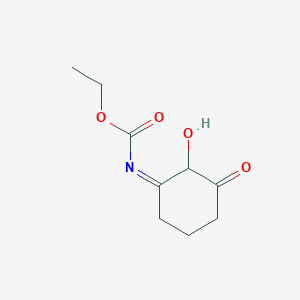
![4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine](/img/structure/B14455051.png)
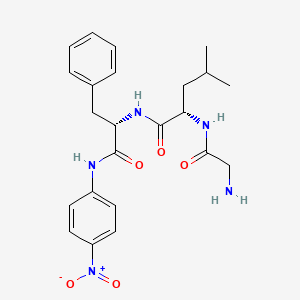
![3-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B14455056.png)
